molecular formula C9H9NOS B13964044 2-Methoxy-4-methyl-1,3-benzothiazole CAS No. 73443-78-4

2-Methoxy-4-methyl-1,3-benzothiazole

Cat. No.: B13964044
CAS No.: 73443-78-4
M. Wt: 179.24 g/mol
InChI Key: HNHUDMRDFGLSIS-UHFFFAOYSA-N
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Description

2-Methoxy-4-methyl-1,3-benzothiazole is a heterocyclic aromatic compound that belongs to the benzothiazole family. This compound is characterized by a benzene ring fused to a thiazole ring, with a methoxy group at the 2-position and a methyl group at the 4-position. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-4-methyl-1,3-benzothiazole can be synthesized through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. This reaction typically requires acidic or basic conditions and can be catalyzed by various agents such as Lewis acids or bases .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction time. These methods are favored for their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-methyl-1,3-benzothiazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzothiazoles .

Scientific Research Applications

2-Methoxy-4-methyl-1,3-benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methyl-1,3-benzothiazole involves its interaction with various molecular targets and pathways. For instance, in antimicrobial applications, it disrupts bacterial cell walls or inhibits essential enzymes. In anticancer research, it induces apoptosis by interacting with specific proteins and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-methyl-1,3-benzothiazole is unique due to the presence of both methoxy and methyl groups, which enhance its reactivity and biological activity. These functional groups allow for a broader range of chemical modifications and applications compared to its analogs .

Properties

CAS No.

73443-78-4

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

2-methoxy-4-methyl-1,3-benzothiazole

InChI

InChI=1S/C9H9NOS/c1-6-4-3-5-7-8(6)10-9(11-2)12-7/h3-5H,1-2H3

InChI Key

HNHUDMRDFGLSIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)OC

Origin of Product

United States

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